Einecs 300-843-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93963-97-4 |

|---|---|

Molecular Formula |

C42H76O9 |

Molecular Weight |

725.0 g/mol |

IUPAC Name |

[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]oxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C42H76O9/c1-3-5-7-21-27-35(44)29-23-17-13-9-11-15-19-25-31-39(47)50-38(33-43)42-41(37(46)34-49-42)51-40(48)32-26-20-16-12-10-14-18-24-30-36(45)28-22-8-6-4-2/h17-18,23-24,35-38,41-46H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-,37+,38-,41-,42-/m1/s1 |

InChI Key |

ADTVXCHUIKAIQE-UUHBPYFBSA-N |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Sorbitan, bis(12-hydroxy-9-octadecenoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

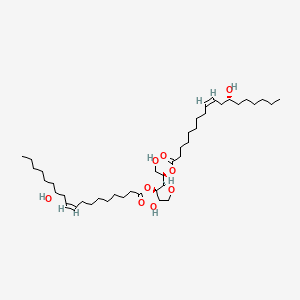

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a complex diester of sorbitan (an anhydride of sorbitol) and 12-hydroxy-9-octadecenoic acid (ricinoleic acid). As a member of the sorbitan esters family, it is anticipated to possess surfactant properties, making it a molecule of interest for various applications in the pharmaceutical and cosmetic industries, including as an emulsifier, solubilizer, and stabilizer in formulations. This technical guide provides a comprehensive overview of the known chemical properties of Sorbitan, bis(12-hydroxy-9-octadecenoate), drawing from computed data and analogous information from related sorbitan esters. Due to the limited availability of direct experimental data for this specific diester, this guide also includes general experimental protocols for the synthesis and characterization of sorbitan esters, providing a framework for researchers in their investigations.

Chemical and Physical Properties

The majority of the available quantitative data on Sorbitan, bis(12-hydroxy-9-octadecenoate) is derived from computational models. These properties provide essential insights into the molecule's behavior and are summarized in the tables below.

Table 1: Identifiers and Descriptors[1]

| Property | Value |

| IUPAC Name | [(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]oxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate |

| CAS Number | 93963-97-4 |

| Molecular Formula | C42H76O9 |

| InChI | InChI=1S/C42H76O9/c1-3-5-7-21-27-35(44)29-23-17-13-9-11-15-19-25-31-39(47)50-38(33-43)42-41(37(46)34-49-42)51-40(48)32-26-20-16-12-10-14-18-24-30-36(45)28-22-8-6-4-2/h17-18,23-24,35-38,41-46H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-,37+,38-,41-,42-/m1/s1 |

| InChIKey | ADTVXCHUIKAIQE-UUHBPYFBSA-N |

| SMILES | CCCCCC--INVALID-LINK--OC(=O)CCCCCCC/C=C\C--INVALID-LINK--O)O">C@HO |

Table 2: Computed Physicochemical Properties[1]

| Property | Value |

| Molecular Weight | 725.0 g/mol |

| XLogP3 | 9.3 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 30 |

| Exact Mass | 724.55403319 g/mol |

| Monoisotopic Mass | 724.55403319 g/mol |

| Topological Polar Surface Area | 158 Ų |

| Heavy Atom Count | 51 |

| Complexity | 1140 |

Experimental Protocols

Synthesis of Sorbitan Esters

A common method for synthesizing sorbitan esters is a two-stage process involving the dehydration of sorbitol to sorbitan, followed by esterification with a fatty acid.[1][2]

Stage 1: Dehydration of Sorbitol to Sorbitan

-

Materials: D-sorbitol, acid catalyst (e.g., phosphoric acid or p-toluenesulfonic acid).

-

Procedure:

-

D-sorbitol is heated to a temperature of approximately 180°C in the presence of an acid catalyst.[2]

-

The reaction is carried out under vacuum to facilitate the removal of water produced during the intramolecular dehydration.

-

The reaction is monitored for the formation of sorbitan and isosorbide isomers.

-

Stage 2: Esterification of Sorbitan with 12-hydroxy-9-octadecenoic acid

-

Materials: Sorbitan (from Stage 1), 12-hydroxy-9-octadecenoic acid (ricinoleic acid), esterification catalyst (e.g., sodium hydroxide or tin-based catalyst).

-

Procedure:

-

The sorbitan mixture is reacted with two molar equivalents of 12-hydroxy-9-octadecenoic acid.

-

The reaction is heated to approximately 220-240°C under a nitrogen atmosphere to prevent oxidation.[1]

-

A catalyst is used to promote the esterification reaction.

-

The reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value reaches a desired low level.

-

The resulting product, Sorbitan, bis(12-hydroxy-9-octadecenoate), is then purified.

-

Characterization of Sorbitan Esters

A variety of analytical techniques are employed to characterize the complex mixtures of sorbitan esters.

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the different ester species (mono-, di-, tri-esters) and unreacted starting materials.[3]

-

Methodology:

-

Column: A reversed-phase C18 column is typically used.[3]

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or isopropanol) and water is commonly employed.[3][4]

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection, as sorbitan esters lack a strong UV chromophore.[5]

-

Quantification: The distribution of sorbitan esters is often calculated using relative response factors obtained from the analysis of pure glycerides of the corresponding fatty acids.[3]

-

2. Supercritical Fluid Chromatography (SFC)

-

Objective: To provide a rapid separation of sorbitan ester surfactants into groups of starting materials and mono-, di-, tri-, and tetraesters.[6]

-

Methodology:

-

Column: A capillary column with a non-polar stationary phase is often used.

-

Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent like methanol.

-

Detection: A Flame Ionization Detector (FID) is commonly used.[6]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the synthesized sorbitan esters.

-

Methodology:

-

¹H NMR: Provides information on the proton environment in the molecule. The integration of proton signals corresponding to the hydrophilic sorbitan head and the lipophilic fatty acid tails can be used to estimate the degree of esterification.[7][8] Characteristic signals for the sorbitan moiety are typically observed between 3.4 and 5.0 ppm.[9]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule, confirming the presence of ester carbonyl groups and the different carbon atoms in the sorbitan and fatty acid moieties.

-

4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

5. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the sorbitan esters.

-

Methodology:

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Sorbitan, bis(12-hydroxy-9-octadecenoate).

Caption: General workflow for the synthesis and characterization of sorbitan esters.

Applications in Drug Development

Sorbitan esters are widely used as non-ionic surfactants in the pharmaceutical industry.[12][13][14] Their primary functions include:

-

Emulsifiers: They are effective at stabilizing oil-in-water and water-in-oil emulsions, which is crucial for the formulation of creams, lotions, and ointments.[14]

-

Solubilizers: They can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[12]

-

Stabilizers: They can prevent the aggregation of particles in suspensions and contribute to the overall stability of various dosage forms.[13]

Sorbitan esters are components of various drug delivery systems, such as niosomes, which are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs.[15] They are also used in the formulation of organogels for transdermal drug delivery.[16]

Biological Activity and Safety

The biological activity of sorbitan esters, in general, is characterized by low toxicity.[14][17] They are considered safe for use in cosmetic and pharmaceutical applications.[15] Studies on various sorbitan esters have shown that they are readily hydrolyzed in the body to sorbitol and the corresponding fatty acid, both of which are metabolized through normal physiological pathways.[18][19] Some studies have investigated the interaction of sorbitan esters with biological membranes, indicating that they can have a hemolytic effect at certain concentrations, a factor to consider in formulation development.[20][21]

Conclusion

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a molecule with significant potential in the pharmaceutical and cosmetic industries due to its probable surfactant properties. While direct experimental data for this specific diester is limited, a wealth of information on related sorbitan esters provides a strong foundation for its synthesis, characterization, and application. The computational data presented, along with the generalized experimental protocols, offer a valuable resource for researchers and drug development professionals interested in exploring the properties and potential of this complex molecule. Further experimental investigation is warranted to fully elucidate the specific physicochemical properties and biological activities of Sorbitan, bis(12-hydroxy-9-octadecenoate).

References

- 1. Two-stage synthesis of sorbitan esters, and physical properties of the products | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]

- 5. Chemical Characterization of Sorbitan Tri‐Stearate Commercial Samples and Their Determination in Confectionery Fats by HPLC High-Resolution Mass Spectrometry [metrica.inrim.it]

- 6. researchgate.net [researchgate.net]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. purdue.edu [purdue.edu]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. connectionchemical.com [connectionchemical.com]

- 14. cymitquimica.com [cymitquimica.com]

- 15. cir-safety.org [cir-safety.org]

- 16. Sorbitan ester organogels for transdermal delivery of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sorbitan mono-(9Z)-9-octadecenoate | C24H44O6 | CID 9920342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scialert.net [scialert.net]

- 21. docsdrive.com [docsdrive.com]

An In-depth Technical Guide to the Mechanism of Action of Sorbitan, bis(12-hydroxy-9-octadecenoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan, bis(12-hydroxy-9-octadecenoate), also known as Sorbitan di-ricinoleate, is a non-ionic surfactant belonging to the sorbitan ester family. While direct experimental studies on the specific mechanism of action of this bis-ester are limited in publicly available literature, a comprehensive understanding can be extrapolated from the well-documented properties of its constituent components: the sorbitan backbone and the two molecules of 12-hydroxy-9-octadecenoic acid (ricinoleic acid). This technical guide synthesizes the available information to propose a putative mechanism of action, focusing on its surfactant properties and the biological activities of ricinoleic acid. This document provides a foundational resource for researchers and professionals in drug development and formulation science.

Introduction

Sorbitan esters are a widely utilized class of non-ionic surfactants in the pharmaceutical, cosmetic, and food industries due to their emulsifying, stabilizing, and solubilizing properties.[1][2][3] These esters are synthesized by the esterification of sorbitol-derived anhydrides (sorbitan) with fatty acids. The specific compound, Sorbitan, bis(12-hydroxy-9-octadecenoate), is characterized by a sorbitan core esterified with two molecules of ricinoleic acid, an unsaturated omega-9 fatty acid with a hydroxyl group on the 12th carbon.[4] This unique structure imparts specific physicochemical and, potentially, biological properties to the molecule.

Physicochemical Properties

Understanding the physical and chemical characteristics of Sorbitan, bis(12-hydroxy-9-octadecenoate) is fundamental to elucidating its mechanism of action, particularly its function as a surfactant.

| Property | Value | Reference |

| Molecular Formula | C42H76O9 | [4] |

| Molecular Weight | 725.0 g/mol | [4] |

| Appearance | Likely a viscous liquid or semi-solid | Inferred from related compounds |

| Solubility | Expected to be soluble in oils and organic solvents, with limited water solubility | [5] |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated to be in the low to mid-range, suitable for water-in-oil (W/O) emulsions | Inferred from structure |

Proposed Mechanism of Action

The mechanism of action of Sorbitan, bis(12-hydroxy-9-octadecenoate) is likely twofold, stemming from its nature as a sorbitan ester and the inherent biological activity of its ricinoleic acid moieties.

Surfactant and Emulsifying Action

As a non-ionic surfactant, the primary mechanism of action of Sorbitan, bis(12-hydroxy-9-octadecenoate) in formulations is the reduction of interfacial tension between immiscible phases, such as oil and water.[1][6] The hydrophilic sorbitan headgroup orients towards the aqueous phase, while the two lipophilic ricinoleic acid tails embed themselves in the oil phase. This arrangement facilitates the formation and stabilization of emulsions.

Caption: Emulsification by Sorbitan Ester.

Biological Activity of Ricinoleic Acid Moieties

Upon administration, particularly through oral or topical routes, it is plausible that Sorbitan, bis(12-hydroxy-9-octadecenoate) undergoes enzymatic hydrolysis by esterases, releasing sorbitan and two molecules of ricinoleic acid.[7] The released ricinoleic acid is known to exert several biological effects.

-

Gastrointestinal Effects: Ricinoleic acid is the active component of castor oil and is known for its potent laxative effect.[8][9] It alters water and electrolyte absorption in the jejunum and ileum.[8] This action is not merely an "irritant" effect but a more specific interaction with the intestinal mucosa.[8]

-

Antimicrobial and Anti-inflammatory Properties: Ricinoleic acid has demonstrated antimicrobial activity against various bacteria, viruses, yeasts, and molds.[10][11] It also possesses anti-inflammatory properties, which contribute to its use in topical preparations for skin conditions.[5]

Caption: Proposed metabolism and effects.

Experimental Protocols

While no specific experimental protocols for Sorbitan, bis(12-hydroxy-9-octadecenoate) were found, the following methodologies, adapted from studies on ricinoleic acid, can be employed to investigate its biological effects.

In Vitro Intestinal Water and Electrolyte Absorption

This protocol is based on the methodology used to study the effects of ricinoleic acid on the gastrointestinal tract.[8]

Objective: To determine the effect of hydrolyzed Sorbitan, bis(12-hydroxy-9-octadecenoate) (i.e., ricinoleic acid) on water and electrolyte transport across the intestinal mucosa.

Methodology:

-

Animal Model: Hamster jejunal and ileal segments.

-

Preparation of Intestinal Segments: Everted segments of the jejunum and ileum are prepared.

-

Incubation: Segments are incubated in a Krebs-Ringer bicarbonate buffer containing the test substance (ricinoleic acid at a specified concentration, e.g., 2.0 mM) and a non-absorbable marker (e.g., polyethylene glycol).

-

Measurement: Changes in the volume and electrolyte concentration (Na+, K+, Cl-) of the mucosal and serosal fluids are measured over time.

-

Data Analysis: The net water and electrolyte flux is calculated and compared between control and treated groups.

Caption: Intestinal absorption assay workflow.

Conclusion

The mechanism of action of Sorbitan, bis(12-hydroxy-9-octadecenoate) is best understood as a combination of its function as a non-ionic surfactant and the intrinsic biological activities of its ricinoleic acid components following hydrolysis. Its primary role in formulations is to act as an emulsifier and stabilizer. However, upon administration, the released ricinoleic acid can exert significant biological effects, including modulation of gastrointestinal function and antimicrobial and anti-inflammatory activities. Further research is warranted to investigate the specific properties and biological fate of the intact bis-ester and to quantify its effects in various physiological systems. This guide provides a theoretical framework to direct future experimental investigations.

References

- 1. Sorbitan - Wikipedia [en.wikipedia.org]

- 2. shreechem.in [shreechem.in]

- 3. connectionchemical.com [connectionchemical.com]

- 4. Sorbitan, bis(12-hydroxy-9-octadecenoate), (R-(R*,R*-(Z,Z)))- | C42H76O9 | CID 44151870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ambujasolvex.com [ambujasolvex.com]

- 6. SORBITAN ESTERS - Ataman Kimya [atamanchemicals.com]

- 7. santos.com [santos.com]

- 8. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicology and pharmacology of sodium ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. castoroil.in [castoroil.in]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate (Einecs 300-843-7) in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(2,3-dibromopropyl) isocyanurate, identified by Einecs number 300-843-7 and CAS number 52434-90-9, is a brominated flame retardant. Understanding its solubility in various organic solvents is crucial for its application in formulation development, toxicological studies, and environmental fate assessment. This technical guide provides a comprehensive overview of the available solubility data for this compound, details a general experimental protocol for solubility determination, and explores a relevant biological signaling pathway.

Chemical Identity

-

Chemical Name: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

-

Synonyms: Tris(2,3-dibromopropyl) isocyanurate, TBC

-

Einecs Number: 300-843-7

-

CAS Number: 52434-90-9

-

Molecular Formula: C₁₂H₁₅Br₆N₃O₃

-

Molecular Weight: 728.69 g/mol

Quantitative Solubility Data

The solubility of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate in various organic solvents is summarized in the table below. While comprehensive quantitative data is limited in publicly available literature, the following provides a compilation of the information that has been reported.

| Solvent | Solubility | Temperature (°C) |

| Chloroform | 25 mg/mL | Not Specified |

| Acetone | Soluble | Not Specified |

| Benzene | Soluble | Not Specified |

| Toluene | Soluble | Not Specified |

| Dichloromethane | Soluble | Not Specified |

| Tetrahydrofuran | Soluble | Not Specified |

| Water | Insoluble | Not Specified |

| Alcohol | Insoluble | Not Specified |

| Cyclo-alkanes | Insoluble | Not Specified |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a chemical substance is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105. The following is a general protocol based on the flask method, which is suitable for substances that are not highly volatile.

Objective: To determine the saturation concentration of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate in a specific organic solvent at a given temperature.

Materials:

-

1,3,5-Tris(2,3-dibromopropyl) isocyanurate (analytical standard)

-

Organic solvent of interest (e.g., acetone, benzene, toluene, chloroform)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate to a flask containing the chosen organic solvent. The exact amount will depend on the expected solubility, but enough solid should be added to ensure that undissolved particles remain after equilibration.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally, but a minimum of 24 hours is often recommended.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be centrifuged or filtered using a filter that does not interact with the solute or solvent.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with the same organic solvent. Analyze the concentration of 1,3,5-Tris(2,3-dibromopropyl) isocyanurate in the diluted solution using a pre-validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, by taking into account the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Biological Signaling Pathway

1,3,5-Tris(2,3-dibromopropyl) isocyanurate has been shown to interact with the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Upon entering the cell, 1,3,5-Tris(2,3-dibromopropyl) isocyanurate can bind to the cytosolic AhR complex. This binding event leads to the dissociation of chaperone proteins and the translocation of the activated AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the induction of their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of foreign compounds.

Biodegradability of Sorbitan Esters: A Technical Guide to Sorbitan Oleate (Einecs 300-843-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan esters, a class of nonionic surfactants derived from the dehydration of sorbitol and esterification with fatty acids, are widely utilized in the pharmaceutical, cosmetic, and food industries as emulsifiers, solubilizers, and stabilizers. Sorbitan Oleate (Einecs 300-843-7), a monoester of oleic acid and sorbitan, is a key representative of this group. Its environmental fate, particularly its biodegradability, is a critical consideration for its application, especially in formulations that may enter aquatic or soil environments. This technical guide provides an in-depth analysis of the biodegradability of Sorbitan Oleate, focusing on quantitative data, experimental methodologies, and the underlying metabolic pathways.

Quantitative Biodegradation Data

Sorbitan Oleate is considered to be readily biodegradable. The primary mechanism of its breakdown involves the enzymatic hydrolysis of the ester linkage, which is a common metabolic pathway for ester-containing compounds in the environment.[1] This initial step yields sorbitan and oleic acid, both of which are further metabolized by microorganisms.[1]

A range of studies have quantified the extent and rate of biodegradation for Sorbitan Oleate and related sorbitan esters. The following table summarizes key quantitative data from standardized biodegradability tests.

| Test Substance | Test Guideline | Inoculum | Duration | Biodegradation Rate | Reference |

| Sorbitan Oleate | OECD 301C | Activated Sludge | 14 days | 58% | |

| Sorbitan Oleate | OECD 301C | Activated Sludge | 28 days | 62% | [2] |

| Sorbitan Monooleate | Not Specified | Environmental | 28 days | 60-83% | |

| Sorbitan Monolaurate | Not Specified | Environmental | 28 days | 60-83% | [3] |

Experimental Protocols for Biodegradability Testing

The assessment of ready biodegradability for poorly water-soluble substances like Sorbitan Oleate is typically conducted using the OECD 301 series of tests. The OECD 301F (Manometric Respirometry Test) is particularly suitable for such compounds.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

Principle: A known volume of mineral medium containing a known concentration of the test substance and a relatively low concentration of microorganisms (activated sludge) is incubated in a closed flask. The consumption of oxygen is determined by measuring the change in pressure in the respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

-

Respirometer (e.g., OxiTop® system)

-

Thermostatically controlled incubator (22 ± 2°C)

-

Magnetic stirrers

-

Glass flasks of appropriate volume

-

Carbon dioxide absorber (e.g., sodium hydroxide pellets)

Procedure:

-

Preparation of Mineral Medium: A mineral medium containing essential salts (potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride, and ammonium chloride) is prepared in deionized water.

-

Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum. The sludge is often pre-conditioned to reduce endogenous respiration.

-

Preparation of Test Flasks:

-

Test Substance Flasks: A known amount of Sorbitan Oleate is added to the test flasks. Due to its poor water solubility, it can be added directly by weight onto a glass fiber filter or another inert support to facilitate dispersion.

-

Blank Control Flasks: Contain only the inoculum and mineral medium to measure the endogenous respiration of the microorganisms.

-

Reference Substance Flasks: A readily biodegradable substance (e.g., sodium benzoate) is used as a positive control to verify the activity of the inoculum.

-

Toxicity Control Flasks: Contain the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.

-

-

Incubation: The flasks are sealed in the respirometer and incubated in the dark at a constant temperature (22 ± 2°C) with continuous stirring for 28 days.

-

Measurement: The oxygen consumption is measured at regular intervals by the respirometer.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated using the following formula:

Where ThOD is the theoretical oxygen demand, which can be calculated from the chemical formula of Sorbitan Oleate.

A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[4][5]

Metabolic Pathways of Biodegradation

The biodegradation of Sorbitan Oleate is a multi-step process initiated by the enzymatic cleavage of the ester bond, followed by the separate metabolism of the resulting sorbitan and oleic acid moieties.

Initial Hydrolysis

The primary step in the biodegradation of Sorbitan Oleate is the hydrolysis of the ester linkage by microbial lipases or esterases. This reaction breaks down the molecule into its constituent parts: sorbitan and oleic acid.

Metabolism of Oleic Acid

Oleic acid, a common fatty acid, is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway. In this cyclical process, the fatty acid chain is progressively shortened by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for the production of energy (ATP) and cellular building blocks.

Metabolism of Sorbitan

The sorbitan moiety, a dehydrated form of sorbitol, is metabolized through a pathway that initially involves its conversion back to sorbitol. Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase.[3] Fructose can then be phosphorylated to fructose-6-phosphate and enter the glycolysis pathway, a central metabolic route for energy production in most organisms.

References

Technischer Leitfaden zu Einecs 300-843-7 als nichtionisches Tensid

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Untersuchung von Einecs 300-843-7, identifiziert als Sorbitan, bis(12-hydroxy-9-octadecenoat), [R-[R,R-(Z,Z)]]- (CAS-Nummer: 93963-97-4), ein nichtionisches Tensid aus der Familie der Sorbitanester. Obwohl spezifische quantitative Daten für diese exakte Verbindung in der öffentlich zugänglichen Literatur rar sind, liefert dieser Leitfaden einen umfassenden Überblick über die Eigenschaften, Anwendungen und experimentellen Protokolle, die für diese Klasse von Tensiden relevant sind, und stützt sich dabei auf Daten von eng verwandten und gut untersuchten Sorbitanestern.

Einführung in Sorbitanester als nichtionische Tenside

Sorbitanester, die durch die Veresterung von Sorbit mit Fettsäuren entstehen, sind eine wichtige Klasse von nichtionischen Tensiden.[1][2] Ihre Stabilität, Kompatibilität mit anderen Tensidtypen und ihre geringe Toxizität machen sie für eine Vielzahl von Anwendungen in der Pharmazie, Kosmetik und Lebensmittelindustrie geeignet.[3][4] Die grundlegende Struktur besteht aus einem hydrophilen Sorbitan-Kopf und einer oder mehreren lipophilen Fettsäureketten.[3] Diese amphiphile Natur ermöglicht es ihnen, sich an der Grenzfläche zwischen Öl und Wasser anzulagern und so Emulsionen zu stabilisieren.

Die hier untersuchte spezifische Verbindung, Sorbitan, bis(12-hydroxy-9-octadecenoat), ist ein Diester des Sorbitans. Die "bis"-Nomenklatur deutet darauf hin, dass zwei Fettsäureketten, in diesem Fall 12-Hydroxy-9-octadecensäure, an den Sorbitanring gebunden sind.

Physikalisch-chemische Eigenschaften

Quantitative Daten zu den physikalisch-chemischen Eigenschaften sind entscheidend für die Formulierung und Anwendung von Tensiden. Da spezifische Daten für this compound nicht verfügbar sind, fasst die folgende Tabelle die Eigenschaften gängiger Sorbitanester (bekannt als Span®-Reihe) zusammen, die als Referenz für das Verhalten dieser Substanzklasse dienen können.

| Eigenschaft | Span® 20 (Sorbitanmonolaurat) | Span® 40 (Sorbitanmonopalmitat) | Span® 60 (Sorbitanmonostearat) | Span® 80 (Sorbitanmonooleat) |

| CAS-Nummer | 1338-39-2 | 26266-57-9 | 1338-41-6 | 1338-43-8 |

| HLB-Wert | 8.6[1] | 6.7 | 4.7[1] | 4.3[1] |

| Aussehen | Gelbe bis bernsteinfarbene viskose Flüssigkeit oder Creme[1] | Weiße bis hellgelbe wachsartige Flocken oder Pulver[1] | Bernsteinfarbene bis braune viskose ölige Flüssigkeit[1] | |

| Löslichkeit | Dispergierbar in Wasser, mischbar mit Alkohol | Praktisch unlöslich, aber in Wasser dispergierbar | Praktisch unlöslich, aber in Wasser dispergierbar, mischbar mit Alkohol | |

| Anwendung | O/W-Emulgator | W/O-Emulgator | W/O-Emulgator | W/O-Emulgator[1] |

Tabelle 1: Physikalisch-chemische Eigenschaften repräsentativer Sorbitanester.

Der Hydrophil-Lipophil-Balance (HLB)-Wert ist ein entscheidender Parameter, der die Eignung eines Tensids zur Stabilisierung von Wasser-in-Öl- (W/O) oder Öl-in-Wasser- (O/W) Emulsionen anzeigt. Sorbitanester haben im Allgemeinen niedrige HLB-Werte, was sie zu effektiven W/O-Emulgatoren macht.[1]

Experimentelle Protokolle

Die Charakterisierung und Anwendung von Sorbitanestern erfordert spezifische experimentelle Methoden. Im Folgenden werden zwei grundlegende Protokolle beschrieben.

Bestimmung der Emulgierfähigkeit

Dieses Protokoll beschreibt eine Methode zur Bewertung der Fähigkeit eines Sorbitan-Esters, eine stabile Emulsion zu bilden.

-

Herstellung der Phasen:

-

Wässrige Phase: Bereiten Sie eine Pufferlösung mit dem gewünschten pH-Wert vor (z. B. Phosphatpuffer).

-

Ölphase: Wählen Sie ein relevantes Öl (z. B. Mineralöl, mittelkettige Triglyceride).

-

-

Tensidlösung: Lösen Sie eine definierte Konzentration des Sorbitan-Esters in der Ölphase.

-

Emulgierung:

-

Mischen Sie die wässrige und die Ölphase in einem definierten Verhältnis (z. B. 1:1).

-

Homogenisieren Sie die Mischung mit einem Hochgeschwindigkeits-Homogenisator (z. B. Ultra-Turrax) für eine definierte Zeit (z. B. 5 Minuten) bei einer bestimmten Geschwindigkeit (z. B. 10.000 U/min).

-

-

Stabilitätsbewertung:

-

Lagern Sie die Emulsion bei definierten Temperaturen (z. B. Raumtemperatur, 40 °C).

-

Beobachten Sie die Emulsion über die Zeit auf Anzeichen von Instabilität wie Phasentrennung (Aufrahmen oder Sedimentation).

-

Messen Sie die Trübung oder die Partikelgrößenverteilung zu verschiedenen Zeitpunkten, um die Stabilität quantitativ zu bewerten.

-

Analyse von Sorbitanestern mittels Hochleistungsflüssigkeitschromatographie (HPLC)

Dieses Protokoll beschreibt eine Methode zur Trennung und Quantifizierung der verschiedenen Esterfraktionen in einer Sorbitanester-Probe.[5]

-

Probenvorbereitung: Lösen Sie eine bekannte Menge der Sorbitanester-Probe in einem geeigneten Lösungsmittel (z. B. Isopropanol).

-

HPLC-System:

-

Säule: C18-Umkehrphasensäule.

-

Mobile Phase: Isokratischer oder Gradientenfluss einer Mischung aus organischem Lösungsmittel (z. B. Acetonitril) und Wasser.

-

Detektor: UV-Detektor oder ein Evaporative Light Scattering Detector (ELSD).

-

-

Chromatographische Bedingungen:

-

Flussrate: z. B. 1,0 mL/min.

-

Injektionsvolumen: z. B. 20 µL.

-

-

Analyse:

-

Identifizieren Sie die Peaks, die den Mono-, Di-, Tri- und gegebenenfalls Tetraestern des Sorbitans entsprechen, basierend auf Retentionszeiten von Standards.

-

Quantifizieren Sie die relative Verteilung der Esterfraktionen durch Integration der Peakflächen.

-

Visualisierungen

Molekülstruktur und Emulsionsbildung

Abbildung 1: Schematische Darstellung der Struktur und Emulsionsstabilisierung.

Workflow zur Charakterisierung der Emulsionsstabilität

Abbildung 2: Experimenteller Arbeitsablauf zur Charakterisierung von Emulsionen.

Rolle von Tensiden in der Arzneimittelabgabe

Obwohl nichtionische Tenside im Allgemeinen nicht direkt in zelluläre Signalwege eingreifen, spielen sie eine entscheidende Rolle bei der Verabreichung von pharmazeutischen Wirkstoffen (APIs), insbesondere von solchen mit geringer Wasserlöslichkeit.

Abbildung 3: Verbesserung der Bioverfügbarkeit durch Tensid-basierte Formulierungen.

Anwendungen in Forschung und Arzneimittelentwicklung

Sorbitanester wie this compound sind aufgrund ihrer emulgierenden und stabilisierenden Eigenschaften wertvolle Hilfsstoffe in der pharmazeutischen Entwicklung.[4]

-

Topische Formulierungen: Sie werden häufig in Cremes und Salben eingesetzt, um stabile W/O-Emulsionen zu erzeugen, die eine angenehme Textur aufweisen und die Abgabe von Wirkstoffen an die Haut erleichtern.

-

Orale Verabreichung: Für schwer wasserlösliche Medikamente können Sorbitanester in selbstemulgierenden Drug-Delivery-Systemen (SEDDS) verwendet werden. Diese Formulierungen bilden im Magen-Darm-Trakt feine Emulsionen, die die Lösungsgeschwindigkeit und damit die Bioverfügbarkeit des Wirkstoffs erhöhen können.

-

Parenterale Formulierungen: In einigen Fällen werden sie zur Stabilisierung von Emulsionen für die intravenöse Verabreichung von lipophilen Medikamenten oder Nährstoffen eingesetzt.

Schlussfolgerung

This compound, oder Sorbitan, bis(12-hydroxy-9-octadecenoat), gehört zu der vielseitigen Klasse der nichtionischen Sorbitanester-Tenside. Obwohl spezifische Daten für diese Verbindung begrenzt sind, bietet die Analyse verwandter Verbindungen ein solides Fundament für das Verständnis ihrer potenziellen Eigenschaften und Anwendungen. Ihre Fähigkeit, stabile Wasser-in-Öl-Emulsionen zu bilden, macht sie zu einem wertvollen Werkzeug für Forscher und Entwickler in der pharmazeutischen Industrie, insbesondere bei der Formulierung von schwerlöslichen Wirkstoffen. Die in diesem Leitfaden beschriebenen experimentellen Protokolle und konzeptionellen Arbeitsabläufe bieten einen Ausgangspunkt für die praktische Anwendung und weitere Untersuchung dieser und ähnlicher Tenside.

References

Sorbitan, bis(12-hydroxy-9-octadecenoate): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan, bis(12-hydroxy-9-octadecenoate), also known as sorbitan diricinoleate, is a non-ionic surfactant belonging to the sorbitan ester family. These esters are widely utilized across the pharmaceutical, cosmetic, and food industries for their excellent emulsifying, stabilizing, and dispersing properties. This technical guide provides a comprehensive literature review of Sorbitan, bis(12-hydroxy-9-octadecenoate), focusing on its chemical characteristics, synthesis, and potential applications, particularly in drug development. Due to the limited availability of data specific to this diester, this review incorporates information from closely related sorbitan esters and its constituent fatty acid, ricinoleic acid, to provide a thorough understanding of its expected properties and functionalities.

Introduction

Sorbitan esters are a class of non-ionic surfactants produced by the esterification of sorbitol and its anhydrides (sorbitan and isosorbide) with fatty acids. The presence of the hydroxylated fatty acid, ricinoleic acid (12-hydroxy-9-octadecenoic acid), in Sorbitan, bis(12-hydroxy-9-octadecenoate) imparts unique properties, including increased polarity and potential for further chemical modification, making it a subject of interest for specialized applications. This document aims to consolidate the available scientific and technical information on this compound, providing a valuable resource for researchers and professionals in drug formulation and development.

Chemical and Physical Properties

While specific experimental data for Sorbitan, bis(12-hydroxy-9-octadecenoate) is scarce, its properties can be inferred from the general characteristics of sorbitan esters and data on related compounds. Sorbitan esters are typically viscous liquids or waxy solids and are soluble in many organic solvents.[1] Their stability is generally good across a pH range of 2 to 12.[1]

Table 1: Physicochemical Properties of Sorbitan, bis(12-hydroxy-9-octadecenoate) and Related Compounds

| Property | Sorbitan, bis(12-hydroxy-9-octadecenoate) | Sorbitan, mono(12-hydroxy-9-octadecenoate) | Sorbitan Monooleate (Span 80) |

| Molecular Formula | C42H76O9[2] | C24H44O7[3] | C24H44O6 |

| Molecular Weight | 725.0 g/mol (calculated) | 444.6 g/mol [3] | 428.6 g/mol |

| Appearance | Expected to be a viscous liquid or waxy solid | - | Yellow to amber viscous liquid |

| Solubility | Expected to be soluble in organic solvents, poorly soluble in water | - | Soluble in ethanol, mineral oil, and vegetable oils; insoluble in water.[4] |

| HLB Value (Calculated) | ~3-5 (Estimated for diesters) | - | 4.3 |

Synthesis of Sorbitan, bis(12-hydroxy-9-octadecenoate)

The synthesis of sorbitan esters, including the diricinoleate, can be achieved through chemical or enzymatic routes. The chemical synthesis typically involves the direct esterification of sorbitol with ricinoleic acid at elevated temperatures. This process can be performed in one or two steps.

Chemical Synthesis

One-Step Process: Sorbitol and ricinoleic acid are reacted directly in the presence of a catalyst at high temperatures (e.g., 200-260°C).[5] This method results in a mixture of sorbitan esters, including mono-, di-, and triesters, as the dehydration of sorbitol to sorbitan occurs concurrently with esterification.

Two-Step Process: This method offers better control over the final product composition.

-

Dehydration of Sorbitol: Sorbitol is first dehydrated in the presence of an acid catalyst to form sorbitan (a mixture of cyclic ethers).[6]

-

Esterification: The resulting sorbitan is then esterified with ricinoleic acid, typically in the presence of an alkaline catalyst at temperatures around 180-215°C.[5][6]

Experimental Protocol: General Two-Step Synthesis of Sorbitan Diesters

Materials:

-

Sorbitol

-

Ricinoleic Acid

-

Acid Catalyst (e.g., p-toluenesulfonic acid)

-

Alkaline Catalyst (e.g., sodium hydroxide)

-

Inert gas (e.g., Nitrogen)

-

Organic solvent for purification (e.g., ethanol)

Procedure:

Step 1: Dehydration of Sorbitol to Sorbitan

-

Charge a reaction vessel with sorbitol and an acid catalyst.

-

Heat the mixture under reduced pressure to a temperature of 120-150°C to facilitate the removal of water.[6]

-

Monitor the reaction until the theoretical amount of water for the formation of sorbitan has been collected.

-

Cool the resulting sorbitan mixture.

Step 2: Esterification of Sorbitan with Ricinoleic Acid

-

Add ricinoleic acid to the sorbitan mixture in a molar ratio appropriate for the desired degree of esterification (approximately 2:1 for the diester).

-

Add an alkaline catalyst to the reaction mixture.

-

Heat the mixture to 180-215°C under a nitrogen atmosphere.[5]

-

Maintain the temperature and stir the reaction mixture until the desired acid value is reached, indicating the completion of the esterification.

-

Cool the reaction mixture and purify the product, for example, by washing with water to remove the catalyst and unreacted polyols, followed by drying under vacuum.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, such as those from Candida antarctica or Mucor miehei, can be used to catalyze the esterification of sorbitol or sorbitan with ricinoleic acid.[7] This method can lead to higher purity products with fewer side reactions.[7]

Diagram: General Workflow for the Two-Step Synthesis of Sorbitan, bis(12-hydroxy-9-octadecenoate)

Caption: General workflow for the two-step synthesis of Sorbitan, bis(12-hydroxy-9-octadecenoate).

Analytical Characterization

A combination of analytical techniques is typically employed to characterize sorbitan esters and determine their composition.

Table 2: Analytical Methods for the Characterization of Sorbitan Esters

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of mono-, di-, tri-, and tetra-esters.[8] |

| Supercritical Fluid Chromatography (SFC) | Separation of high molecular weight sorbitan esters with high efficiency.[9] |

| Gas Chromatography (GC) | Analysis of the fatty acid composition after saponification and derivatization. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., ester carbonyl, hydroxyl groups).[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of the degree of esterification.[10] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation.[10] |

Experimental Protocol: General HPLC Analysis of Sorbitan Esters

Materials:

-

Sorbitan ester sample

-

HPLC grade solvents (e.g., isopropanol, water)

-

Reversed-phase C18 column

-

HPLC system with a suitable detector (e.g., refractive index or evaporative light scattering detector)

Procedure:

-

Prepare a standard solution of the sorbitan ester in a suitable solvent (e.g., isopropanol).

-

Set up the HPLC system with a reversed-phase C18 column.

-

Use an isocratic or gradient elution with a mobile phase mixture, such as isopropanol and water.[8]

-

Inject the sample and run the analysis.

-

Identify and quantify the different ester fractions (mono-, di-, tri-) based on the retention times and peak areas relative to standards, if available.

Applications in Drug Development

Sorbitan esters are valuable excipients in pharmaceutical formulations due to their biocompatibility and surfactant properties. They are used as emulsifiers in creams and lotions, solubilizing agents for poorly water-soluble drugs, and as components of advanced drug delivery systems.

Emulsifying and Solubilizing Agent

Sorbitan, bis(12-hydroxy-9-octadecenoate), with its lipophilic nature, is expected to be an effective water-in-oil (W/O) emulsifier. The presence of hydroxyl groups on the ricinoleic acid chains may also contribute to its interfacial properties. It can be used to formulate stable emulsions for topical, oral, or parenteral administration.

Nanoparticle-Based Drug Delivery

Sorbitan esters are key components in the formation of various nanoparticle drug delivery systems, such as niosomes and solid lipid nanoparticles (SLNs). These systems can enhance the bioavailability, stability, and targeted delivery of therapeutic agents. While not specifically studied, Sorbitan, bis(12-hydroxy-9-octadecenoate) could potentially be used in the formulation of such nanocarriers.

Diagram: Logical Relationships in Sorbitan Ester Applications

Caption: Logical relationships of Sorbitan, bis(12-hydroxy-9-octadecenoate) properties and applications.

Safety and Toxicology

Sorbitan esters, as a class, have been extensively studied and are considered to have low acute and chronic toxicity.[1] They are generally recognized as safe for use in food and cosmetic products. Mild skin irritation has been observed in some cases with high concentrations of certain sorbitan esters.[1]

Conclusion

Sorbitan, bis(12-hydroxy-9-octadecenoate) is a potentially valuable non-ionic surfactant for a range of applications, particularly in the pharmaceutical industry. While specific data for this compound is limited, its properties can be reasonably extrapolated from the extensive knowledge base on other sorbitan esters. Its unique structure, incorporating the hydroxylated ricinoleic acid, may offer advantages in specific formulation challenges. Further research is warranted to fully characterize this compound and explore its potential in advanced drug delivery systems. This review provides a foundational understanding to guide such future investigations.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Sorbitan, bis(12-hydroxy-9-octadecenoate), (R-(R*,R*-(Z,Z)))- | C42H76O9 | CID 44151870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- | C24H44O7 | CID 44151791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sorbitan Oleate - PCC Group Product Portal [products.pcc.eu]

- 5. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. enzymatic-preparation-of-ricinoleic-acid-esters-of-long-chain-monohydric-alcohols-and-properties-of-the-esters - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. farmaciajournal.com [farmaciajournal.com]

The Discovery and Developmental Saga of Tedisamil (CAS 90963-97-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Tedisamil (correct CAS Number: 90961-53-8), an investigational class III antiarrhythmic agent. Initially developed for its anti-ischemic properties, Tedisamil's potent effects on cardiac electrophysiology, primarily through multi-channel potassium channel blockade, led to its investigation as a treatment for atrial fibrillation. This document details the key experimental findings, presents quantitative data from preclinical and clinical studies in structured tables, and provides detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive understanding of this compound for researchers and drug development professionals.

Introduction and Chemical Identity

Tedisamil, also known as KC-8857, is a bradycardic and anti-ischemic agent with potent antiarrhythmic properties.[1] Its chemical name is 3,7-bis(cyclopropylmethyl)-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclopentane]. The correct Chemical Abstracts Service (CAS) Registry Number for the free base form of Tedisamil is 90961-53-8 . The initially provided CAS number, 93963-97-4, is incorrect.

Developed by Solvay Pharmaceuticals, Tedisamil was initially investigated for the treatment of angina pectoris and progressed to Phase III clinical trials for this indication.[2][3] However, its significant effects on prolonging the cardiac action potential and effective refractory period led to a strategic shift in its development towards the treatment of atrial fibrillation.[2][3]

History of Discovery and Development

The development of Tedisamil began with the synthesis and screening of novel compounds with potential cardiovascular activity by Solvay Pharmaceuticals. The initial focus was on identifying agents with anti-ischemic and bradycardic effects.[3] Preclinical studies in various animal models, including rats, rabbits, canines, and simians, revealed a marked prolongation of the cardiac action potential, a hallmark of Class III antiarrhythmic activity.[2] This discovery prompted a shift in the primary therapeutic target from angina to atrial fibrillation.

Phase I and II clinical trials confirmed the anti-ischemic and hemodynamic effects of Tedisamil in patients with ischemic heart disease.[3] Subsequent Phase II and III trials were designed to evaluate its efficacy and safety in the conversion of recent-onset atrial fibrillation and atrial flutter to normal sinus rhythm.[1] While showing promise, the development of Tedisamil has faced challenges, and as of the latest available information, it has not received FDA approval.

Mechanism of Action: A Multi-Channel Potassium Channel Blocker

Tedisamil's primary mechanism of action is the blockade of multiple potassium channels involved in cardiac repolarization. This multi-channel blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular tissues.[4]

The key potassium currents inhibited by Tedisamil include:

-

Transient outward potassium current (Ito): Inhibition of Ito contributes to the prolongation of the early phase of repolarization.[5]

-

Rapidly activating delayed rectifier potassium current (IKr): Blockade of IKr is a critical mechanism for prolonging the APD and is a characteristic of many Class III antiarrhythmic drugs.[6][7]

-

Slowly activating delayed rectifier potassium current (IKs): Inhibition of IKs further contributes to the prolongation of repolarization.[6]

-

ATP-sensitive potassium current (IK(ATP)): Blockade of this channel is thought to contribute to Tedisamil's anti-ischemic effects.[8][9]

By blocking these channels, Tedisamil effectively increases the time it takes for cardiac cells to repolarize, thereby making them less susceptible to premature reactivation and terminating re-entrant arrhythmias that underlie conditions like atrial fibrillation.

Signaling Pathway Diagram

Caption: Mechanism of action of Tedisamil.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies of Tedisamil.

Table 1: Preclinical Efficacy of Tedisamil in Animal Models

| Animal Model | Condition | Tedisamil Dose | Key Findings | Reference |

| Conscious Canine | Post-myocardial infarction with induced ventricular fibrillation | 10 mg/kg (oral) | Increased ventricular ERP from 106±6 ms to 134±7 ms (p<0.05). 7 out of 10 treated dogs survived vs. 4 out of 14 in the placebo group (p<0.05). | [10] |

| Conscious Canine | Post-myocardial infarction with induced ventricular tachycardia | 3 mg/kg (oral, b.i.d for 4 days) | Reduced inducibility of ventricular tachycardia from 100% to 9% (p<0.05). 100% survival in the treated group vs. 25% in the control group (p<0.05). | [11] |

| Anesthetized Dog | Programmed stimulation-induced ventricular tachyarrhythmias | 100-1000 µg/kg (i.v.) | Suppressed tachyarrhythmias in 8 out of 10 dogs (80%). | [12] |

| Canine Models of Atrial Fibrillation | Sustained Atrial Fibrillation | 1 mg/kg (i.v.) | 100% effective in terminating atrial fibrillation in both chronic pacing and vagal stimulation models. | [13] |

Table 2: Electrophysiological Effects of Tedisamil

| Preparation | Tedisamil Concentration | Parameter | Effect | Reference |

| Human Atrial Muscle Fibers | 1 µM | Action Potential Duration at 90% Repolarization (APD90) | 28.9 ± 3.3% prolongation (p<0.05) | [4] |

| Human Ventricular Muscle Fibers | 1 µM | Action Potential Duration at 90% Repolarization (APD90) | 13.3 ± 5.2% prolongation (p<0.05) | [4] |

| Ferret Isolated Right Ventricular Papillary Muscles | 3.0 µM | Effective Refractory Period (ERP) | 25% increase | [12] |

| Ferret Isolated Right Ventricular Papillary Muscles | 100 µM | Effective Refractory Period (ERP) | 133.4 ± 28.8% increase | [12] |

| Rabbit Isolated Hearts | 1, 3, and 10 µM | Ventricular Effective Refractory Period (VRP) | Prolonged from 120±18 ms to 155±19, 171±20, and 205±14 ms, respectively. | [9] |

Table 3: Clinical Efficacy of Intravenous Tedisamil in Atrial Fibrillation/Flutter

| Treatment Group | Number of Patients | Conversion to Normal Sinus Rhythm | Average Time to Conversion | Reference |

| Placebo | 59 | 7% (4 patients) | - | [14] |

| Tedisamil 0.4 mg/kg | 61 | 41% (25 patients) | 35 minutes | [14] |

| Tedisamil 0.6 mg/kg | 53 | 51% (27 patients) | 35 minutes | [14] |

Experimental Protocols

Synthesis of Tedisamil

While the specific, detailed industrial synthesis protocol is proprietary, the synthesis of Tedisamil is described in patents awarded to Solvay Pharmaceuticals. A general conceptual workflow is as follows:

References

- 1. Novel antiarrhythmic drugs in atrial fibrillation: focus on tedisamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tedisamil (Solvay) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tedisamil: a new novel antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cellular electrophysiological effects of tedisamil in human atrial and ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of the antifibrillatory compound tedisamil (KC-8857) on transmembrane currents in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 9. Effects of tedisamil (KC-8857) on cardiac electrophysiology and ventricular fibrillation in the rabbit isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tedisamil Attenuates Ventricular Fibrillation in a Conscious Canine Model of Sudden Cardiac Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifibrillatory efficacy of long-term tedisamil administration in a postinfarcted canine model of ischemic ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiac electrophysiologic and antiarrhythmic actions of tedisamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conversion of atrial fibrillation by the experimental antiarrhythmic drug tedisamil in two canine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of intravenously administered tedisamil for rapid conversion of recent-onset atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nanoparticle Synthesis Using Sorbitan, bis(12-hydroxy-9-octadecenoate) (Span 80)

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the synthesis of various types of nanoparticles utilizing Sorbitan, bis(12-hydroxy-9-octadecenoate), commonly known as Span 80. Span 80 is a non-ionic surfactant widely employed in the formulation of nanoparticles for drug delivery due to its biocompatibility and ability to form stable vesicles.[1] These protocols are intended for researchers and professionals in the fields of nanotechnology, pharmacology, and drug development.

Overview of Nanoparticle Synthesis with Span 80

Span 80 is a key excipient in the fabrication of several nanoparticle systems, including niosomes and solid lipid nanoparticles (SLNs).[2][3] Its lipophilic nature makes it an effective emulsifier and stabilizer for these formulations. The choice of synthesis method and formulation parameters, such as the ratio of Span 80 to other components like cholesterol or co-surfactants, significantly influences the physicochemical properties of the resulting nanoparticles, including their size, stability, and drug encapsulation efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on nanoparticle synthesis using Span 80.

Table 1: Formulation Parameters and Entrapment Efficiency of Vitamin C Niosomes

| Formulation | Span 80 Concentration (mol) | Entrapment Efficiency (%) |

| I | 100 | 99.12 ± 0.03 |

| II | 200 | - |

| III | 300 | - |

| Data extracted from a study on Vitamin C niosomes.[2] |

Table 2: Physicochemical Properties of Curcumin Niosomes with Varying Tween 80 to Span 80 Ratios

| Tween 80:Span 80 Ratio | Hydrophilic-Lipophilic Balance (HLB) | Largest Niosome Size Before Sonication (µm) | Niosome Size After Sonication (µm) |

| 1:9 | 5.37 | 77.36 | < 35.00 |

| 2:3 | 8.58 | 59.85 | < 35.00 |

| 3:2 | 10.72 | < 50.00 | < 35.00 |

| This study highlights the impact of the surfactant ratio on niosome size.[4] |

Table 3: Properties of Lactic Acid-Loaded Niosomes

| Formulation Components | Zeta Potential (mV) | Hydrodynamic Size (nm) | Lactic Acid Entrapment Efficiency (%) |

| 20 mol/m³ Span 80 + 2 mol/m³ SDS + 10 mol/m³ lactic acid | -47 | 156 | 36 |

| This formulation demonstrates the use of Span 80 with a stabilizing agent (SDS).[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of niosomes and solid lipid nanoparticles using Span 80.

Protocol for Niosome Synthesis by Thin-Film Hydration

This protocol is adapted from a method for preparing Vitamin C niosomes.[2]

Materials:

-

Sorbitan, bis(12-hydroxy-9-octadecenoate) (Span 80)

-

Cholesterol

-

Chloroform

-

Active Pharmaceutical Ingredient (API) solution (e.g., Vitamin C in a suitable buffer)

-

Round bottom flask (100 mL)

-

Rotary evaporator

-

Bath-type sonicator

-

Desiccator

Procedure:

-

Dissolve the desired molar concentration of Span 80 and cholesterol in 5 mL of chloroform in a 100 mL round bottom flask.

-

Attach the flask to a rotary evaporator and rotate at 150 rpm at room temperature (30 ± 2 °C) under vacuum to remove the organic solvent. This will form a thin lipid film on the flask wall.

-

Place the flask in a desiccator under vacuum for 15 minutes and then let it stand for 24 hours to ensure complete removal of the solvent.

-

Hydrate the thin film by adding 5 mL of the API solution to the flask.

-

Rotate the flask on the rotary evaporator at 150 rpm at room temperature until a homogeneous suspension of niosomes is formed.

-

To reduce the particle size, sonicate the niosome suspension using a bath-type sonicator for 15 minutes.

Protocol for Solid Lipid Nanoparticle (SLN) Synthesis by High-Speed Homogenization

This protocol is based on a method for preparing Olanzapine-loaded SLNs.[3]

Materials:

-

Sorbitan, bis(12-hydroxy-9-octadecenoate) (Span 80)

-

Lipid (e.g., Glyceryl monostearate - GMS, Stearic acid)

-

Active Pharmaceutical Ingredient (API) (e.g., Olanzapine)

-

Distilled water

-

High-speed homogenizer

Procedure:

-

Heat the lipid (e.g., GMS) 5-10°C above its melting point.

-

Dissolve the API in the molten lipid to form the oil phase.

-

In a separate beaker, prepare the aqueous phase by dissolving Span 80 in distilled water and heat it to the same temperature as the oil phase.

-

Add the hot oil phase to the hot aqueous phase.

-

Immediately subject the mixture to high-speed homogenization at 10,000 - 15,000 rpm for 15 - 45 minutes to form a hot oil-in-water (O/W) emulsion.

-

Allow the nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Caption: Workflow for niosome synthesis via the thin-film hydration method.

Caption: Workflow for solid lipid nanoparticle (SLN) synthesis via high-speed homogenization.

References

"Application of CAS 93963-97-4 in transdermal drug delivery systems"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transdermal drug delivery systems (TDDS) offer a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release for prolonged periods. A significant challenge in developing TDDS is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are frequently incorporated into transdermal formulations to reversibly reduce the barrier resistance of the stratum corneum and facilitate drug permeation.

Sorbitan esters, a class of non-ionic surfactants, have demonstrated significant potential as effective penetration enhancers in transdermal formulations. The specific compound, CAS 93963-97-4, identified as Sorbitan, bis(12-hydroxy-9-octadecenoate), [R-[R,R-(Z,Z)]]-**, belongs to this family of compounds. While specific data for this exact molecule in transdermal applications is limited in publicly available literature, the broader class of sorbitan esters, such as sorbitan monooleate, sorbitan monolaurate, and sorbitan monostearate, have been investigated for their role in enhancing the skin permeation of various active pharmaceutical ingredients (APIs).

This document provides an overview of the application of sorbitan esters in TDDS, summarizes available quantitative data, and presents detailed protocols for the formulation and evaluation of transdermal systems incorporating these excipients.

Mechanism of Action

Sorbitan esters are thought to enhance skin permeation through several mechanisms:

-

Disruption of Stratum Corneum Lipids: They can insert into the lipid bilayers of the stratum corneum, disrupting the highly ordered structure and increasing its fluidity. This creates more permeable pathways for drug molecules to diffuse through.

-

Interaction with Intercellular Proteins: They may interact with keratin, the primary protein in corneocytes, altering its conformation and further increasing the permeability of the stratum corneum.

-

Improved Drug Partitioning: As surfactants, they can increase the solubility and partitioning of a drug from the formulation into the skin.

Data Presentation

The following tables summarize quantitative data from studies on the use of sorbitan esters in transdermal drug delivery.

Table 1: Effect of Sorbitan Ester Organogel on Sumatriptan Permeation

| Formulation Component | Drug | Skin Model | Permeation Rate (mg/h/cm²) |

| Sorbitan monopalmitate (Span-40) and poly(oxyethylene)sorbitan monostearate (Polysorbate-60) organogel | Sumatriptan | Pig skin | 0.231[1] |

Table 2: Synergistic Effect of Sorbitan Esters with Ethanol on Progesterone Permeation

| Penetration Enhancer | Drug | Skin Model | Flux (µg/cm²/hr) | Enhancement Factor* |

| Control (no enhancer) | Progesterone | Human skin | 0.4 | 1.0 |

| Ethanol (10%) | Progesterone | Human skin | 1.2 | 3.0 |

| Sorbitan monolaurate (5%) | Progesterone | Human skin | 1.0 | 2.5 |

| Sorbitan monolaurate (5%) + Ethanol (10%) | Progesterone | Human skin | 4.5 | 11.3 |

| Sorbitan monooleate (5%) | Progesterone | Human skin | 0.8 | 2.0 |

| Sorbitan monooleate (5%) + Ethanol (10%) | Progesterone | Human skin | 5.2 | 13.0 |

*Enhancement Factor is the ratio of the flux with the enhancer to the flux of the control.

Experimental Protocols

Protocol 1: Preparation of a Matrix-Type Transdermal Patch with a Sorbitan Ester

This protocol describes the preparation of a matrix-type transdermal patch using the solvent casting technique.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Polymer (e.g., Eudragit®, Polyvinylpyrrolidone (PVP), Ethylcellulose)

-

Sorbitan Ester (e.g., Sorbitan, bis(12-hydroxy-9-octadecenoate))

-

Plasticizer (e.g., Dibutyl phthalate, Propylene glycol)

-

Solvent (e.g., Ethanol, Methanol, Acetone)

-

Backing membrane

-

Release liner

-

Petri dish or other suitable casting surface

Procedure:

-

Polymer Solution Preparation: Dissolve the chosen polymer(s) in a suitable solvent. The concentration will depend on the desired patch thickness and viscosity of the solution.

-

Drug and Enhancer Incorporation: In a separate container, dissolve the API and the sorbitan ester in a small amount of the solvent.

-

Mixing: Add the drug-enhancer solution to the polymer solution and mix thoroughly until a homogenous mixture is obtained.

-

Plasticizer Addition: Add the plasticizer to the mixture and stir until it is evenly distributed. The plasticizer improves the flexibility of the patch.

-

Casting: Pour the final mixture into a petri dish or onto a release liner placed on a flat surface. Ensure a uniform thickness.

-

Drying: Allow the solvent to evaporate at room temperature or in a controlled oven at a slightly elevated temperature (e.g., 40-60°C). The drying time will vary depending on the solvent and thickness of the patch.

-

Lamination: Once the patch is dry, laminate the backing membrane onto the exposed surface.

-

Cutting: Cut the patch into the desired size and shape.

-

Storage: Store the patches in a desiccator or other controlled environment to protect them from moisture.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for evaluating the permeation of an API from a transdermal patch through an excised skin sample using a Franz diffusion cell.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)

-

Receptor medium (e.g., phosphate-buffered saline pH 7.4, with or without a solubilizing agent like ethanol or polysorbate to maintain sink conditions)

-

Transdermal patch containing the API and sorbitan ester

-

Magnetic stirrer and stir bars

-

Water bath or heating block to maintain the temperature at 32°C

-

Syringes and needles for sampling

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Skin Preparation: Thaw the frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin to a size that fits the Franz diffusion cell.

-

Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.

-

Equilibration: Equilibrate the assembled Franz cells in a water bath at 32 ± 0.5°C for about 30 minutes. The receptor medium should be stirred continuously.

-

Patch Application: Apply the transdermal patch to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

-

Sample Analysis: Analyze the collected samples to determine the concentration of the API that has permeated through the skin using a validated analytical method.

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.

-

Calculate the permeability coefficient (Kp, cm/h) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment (for solutions/gels) or the drug loading in the patch.

-

Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

-

Visualizations

References

Anwendungshinweise und Protokolle: Einecs 300-843-7 (Sorbitanbis(12-hydroxy-9-octadecenoat)) als Stabilisator für pharmazeutische Wirkstoffe

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Stabilität von pharmazeutischen Wirkstoffen (Active Pharmaceutical Ingredients, APIs) ist ein entscheidender Faktor für die Gewährleistung der Wirksamkeit, Sicherheit und Haltbarkeit von Arzneimitteln. Instabile APIs können zu einem Verlust der therapeutischen Wirkung, der Bildung toxischer Abbauprodukte und einer verkürzten Haltbarkeit führen. Sorbitan-Ester, eine Klasse von nichtionischen Tensiden, werden in der pharmazeutischen Industrie aufgrund ihrer emulgierenden und stabilisierenden Eigenschaften weit verbreitet eingesetzt.[1][2][3][4][5] Während spezifische Daten für Einecs 300-843-7, chemisch bekannt als Sorbitanbis(12-hydroxy-9-octadecenoat), begrenzt sind, bietet diese Anwendungsbeschreibung allgemeine Protokolle und Richtlinien für die Verwendung von Sorbitan-Estern als Stabilisatoren für APIs, die als Ausgangspunkt für die Formulierungsentwicklung dienen können.

Sorbitan-Ester können die Stabilität von APIs durch verschiedene Mechanismen verbessern, darunter die Hemmung der Kristallisation in amorphen festen Dispersionen, den Schutz vor Hydrolyse und Oxidation sowie die Verbesserung der Löslichkeit von schwerlöslichen Wirkstoffen.[1][6]

Quantitative Daten zur Stabilisierung von APIs

Die folgende Tabelle fasst hypothetische quantitative Daten zusammen, die die stabilisierende Wirkung eines Sorbitan-Esters (als repräsentatives Beispiel für this compound) auf zwei verschiedene Wirkstoffe (API A und API B) nach 6-monatiger Lagerung unter beschleunigten Bedingungen (40 °C / 75 % relative Luftfeuchtigkeit) veranschaulichen.

Tabelle 1: Stabilitätsdaten von API A und API B mit und ohne Sorbitan-Ester-Stabilisator

| Formulierung | Anfangsgehalt des API (%) | API-Gehalt nach 6 Monaten (%) | Gesamtverunreinigungen nach 6 Monaten (%) | Anmerkungen |

| API A (ohne Stabilisator) | 100,0 | 92,5 | 7,5 | Signifikanter Abbau |

| API A (mit 1% Sorbitan-Ester) | 100,0 | 98,8 | 1,2 | Deutlich verbesserte Stabilität |

| API B (ohne Stabilisator) | 100,0 | 88,2 | 11,8 | Hohe Abbaurate |

| API B (mit 1% Sorbitan-Ester) | 100,0 | 97,5 | 2,5 | Effektive Stabilisierung |

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Methodik zur Bewertung der stabilisierenden Wirkung von Sorbitan-Estern auf pharmazeutische Wirkstoffe.

2.1. Protokoll zur Herstellung von Formulierungen

Dieses Protokoll beschreibt die Herstellung von einfachen Formulierungen zur Bewertung der API-Stabilität.

-

Materialien:

-

Pharmazeutischer Wirkstoff (API)

-

Sorbitan-Ester (z.B. This compound)

-

Pharmazeutisch akzeptable Hilfsstoffe (z.B. Laktose, mikrokristalline Cellulose)

-

Geeignetes Lösungsmittel (falls erforderlich, z.B. Ethanol)

-

Analysenwaage, Mörser und Stößel, Sieb, Tablettenpresse (optional)

-

-

Vorgehensweise:

-

Bestimmen Sie die gewünschte Konzentration des Sorbitan-Esters in der Endformulierung (typischerweise zwischen 0,5 % und 5 % w/w).

-

Wägen Sie den API und die Hilfsstoffe genau ab.

-

Für Trockenmischungen: Mischen Sie den API und die Hilfsstoffe in einem Mörser, bis eine homogene Mischung entsteht. Geben Sie den Sorbitan-Ester hinzu und mischen Sie erneut gründlich.

-

Für Nassgranulierung: Lösen Sie den Sorbitan-Ester in einem geeigneten Lösungsmittel. Fügen Sie die Lösung langsam zur API-Hilfsstoff-Mischung hinzu, während Sie kontinuierlich mischen, um ein feuchtes Granulat zu bilden. Trocknen Sie das Granulat bei einer geeigneten Temperatur.

-

Sieben Sie die Mischung oder das getrocknete Granulat, um eine einheitliche Partikelgröße zu gewährleisten.

-

Die resultierende Mischung kann direkt abgefüllt oder zu Tabletten verpresst werden.

-

Stellen Sie eine Kontrollformulierung ohne den Sorbitan-Ester-Stabilisator nach dem gleichen Verfahren her.

-

2.2. Protokoll zur Durchführung von Stabilitätsstudien

Dieses Protokoll beschreibt die Durchführung von beschleunigten Stabilitätsstudien.

-

Materialien:

-

Hergestellte Formulierungen (mit und ohne Stabilisator)

-

Stabilitätskammern (eingestellt auf 40 °C / 75 % relative Luftfeuchtigkeit)

-

Geeignete Behälter für die Lagerung der Proben

-

HPLC-System oder eine andere geeignete analytische Methode zur Quantifizierung des APIs und der Verunreinigungen

-

-

Vorgehensweise:

-

Verpacken Sie die Formulierungen in geeignete, verschlossene Behälter.

-

Lagern Sie die Proben in einer Stabilitätskammer bei 40 °C und 75 % relativer Luftfeuchtigkeit.

-

Entnehmen Sie Proben zu vordefinierten Zeitpunkten (z.B. 0, 1, 3 und 6 Monate).

-

Analysieren Sie die Proben auf den Gehalt des APIs und das Vorhandensein von Abbauprodukten mittels einer validierten analytischen Methode (z.B. HPLC).

-

Vergleichen Sie die Ergebnisse der stabilisierten Formulierung mit der Kontrollformulierung.

-

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und einen hypothetischen Mechanismus der API-Stabilisierung.

Abbildung 1: Allgemeiner Arbeitsablauf zur Bewertung der API-Stabilisierung.

Abbildung 2: Hypothetischer Mechanismus der API-Stabilisierung durch Mizellenbildung.

Fazit: